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molecular formula C10H15N3O B8522359 5-(3-Methoxy-azetidin-1-ylmethyl)-pyridin-2-ylamine

5-(3-Methoxy-azetidin-1-ylmethyl)-pyridin-2-ylamine

Cat. No. B8522359
M. Wt: 193.25 g/mol
InChI Key: RBDFHDLMILCBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481540B2

Procedure details

To a round bottomed flask charged with 2-chloro-5-((3-methoxyazetidin-1-yl)methyl)pyridine (11.5 g, 54.1 mmol, Eq: 1.00), tris(dibenzylideneacetone)dipalladium(0) (1.24 g, 1.35 mmol, Eq: 0.025), and biphenyl-2-yldicyclohexylphosphine (948 mg, 2.7 mmol, Eq: 0.05) was added toluene (150 ml) followed immediately by lithium bis(trimethylsilyl)amide (81.1 ml, 81.1 mmol, Eq: 1.5) as a 1.0 M solution in THF. Brought quickly to reflux and stirred overnight under Argon. Next day, the reaction was checked by TLC (9:1 MC:MeOH) and the starting material was gone, replaced primarily by a single lower Rf spot. Cooled while stirring and added 5 ml of 1.0M HCl. Stirred 20 min and filtered over celite. The filtrate was diluted with ether and washed with 200 mL of 1.0M NaOH followed by water and brine. Dried the org phase over sodium sulfate, filtered and removed solvent. Obtained a dark red oil weighing 14.4 g. Took the oil up in CH2Cl2 and flashed (neat MC to 90:10 MC:MeOH:0.1 Et3N). Collected 4.4 g (42.1%) of cleanest fractions as a reddish oil for next step.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
11.5 g
Type
reactant
Reaction Step Four
Quantity
948 mg
Type
reactant
Reaction Step Four
Quantity
1.24 g
Type
catalyst
Reaction Step Four
Quantity
81.1 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[CH2:12][CH:11]([O:13][CH3:14])[CH2:10]2)=[CH:4][N:3]=1.C1(C2C=CC=CC=2)C=CC=CC=1P(C1CCCCC1)C1CCCCC1.C[Si]([N-:44][Si](C)(C)C)(C)C.[Li+].Cl>C1COCC1.C(Cl)Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CCN(CC)CC.CO.C1(C)C=CC=CC=1>[CH3:14][O:13][CH:11]1[CH2:12][N:9]([CH2:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:44])=[N:3][CH:4]=2)[CH2:10]1 |f:2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
11.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CN1CC(C1)OC
Name
Quantity
948 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1)C1=CC=CC=C1
Name
Quantity
1.24 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Five
Name
Quantity
81.1 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCN(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight under Argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Brought quickly to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
Stirred 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered over celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ether
WASH
Type
WASH
Details
washed with 200 mL of 1.0M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the org phase over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removed solvent
CUSTOM
Type
CUSTOM
Details
Obtained a dark red oil
CUSTOM
Type
CUSTOM
Details
Collected 4.4 g (42.1%) of cleanest fractions as a reddish oil for next step

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1CN(C1)CC=1C=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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